4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline
Description
4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline is a synthetic quinazoline derivative characterized by a 6,7-dimethoxy-substituted quinazoline core and a 4-position modification comprising a 1,4-diazepane ring appended with a cyclopropanesulfonyl group. Quinazolines are heterocyclic aromatic compounds widely studied for their diverse pharmacological activities, including kinase inhibition, receptor antagonism, and cytotoxic effects . The structural uniqueness of this compound lies in its diazepane-sulfonyl moiety, which distinguishes it from classical quinazoline derivatives.
Properties
IUPAC Name |
4-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-25-16-10-14-15(11-17(16)26-2)19-12-20-18(14)21-6-3-7-22(9-8-21)27(23,24)13-4-5-13/h10-13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHRSZKTEYNFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCN(CC3)S(=O)(=O)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diazepane Ring: This step often involves nucleophilic substitution reactions where a diazepane derivative is introduced.
Attachment of the Cyclopropanesulfonyl Group: This is usually done via sulfonylation reactions using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics
- Cyclopropanesulfonyl Group: The cyclopropane moiety may enhance metabolic stability compared to amino or anilino groups in analogs like ADMQ and AG1476. Sulfonyl groups are known to improve solubility and bioavailability, which could favor in vivo efficacy .
- 1,4-Diazepane vs. Piperazine: The seven-membered diazepane ring in the target compound contrasts with the six-membered piperazine in doxazosin. Larger rings may alter receptor binding kinetics or selectivity, as seen in α1-adrenoceptor antagonists where piperazine derivatives exhibit nM affinity .
Biological Activity
4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline is a novel compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound by examining its chemical structure, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 350.4 g/mol
- IUPAC Name : 4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline
While specific mechanisms of action for 4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline are not fully elucidated, related compounds in the quinazoline family often exhibit interactions with various biological targets, including:
- Alpha-Adrenoceptors : Previous studies have demonstrated that quinazoline derivatives can act as antagonists for alpha-adrenoceptors, influencing cardiovascular functions and potentially providing antihypertensive effects .
- CNS Activity : Compounds with similar structures have been evaluated for their central nervous system (CNS) effects, including anticonvulsant and sedative-hypnotic activities .
Biological Activity Overview
The biological activities associated with 4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline can be inferred from studies on structurally related compounds. The following table summarizes notable findings:
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential efficacy of 4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline.
- Antihypertensive Studies : A series of studies have shown that quinazoline derivatives exhibit significant binding affinity to alpha-adrenoceptors (Ki values in the nanomolar range), indicating their potential as antihypertensive agents .
- CNS Depressant Activity : In animal models, related compounds have demonstrated CNS depressant effects. For example, certain quinazoline derivatives were tested for their ability to reduce seizure activity in mice, showcasing their potential therapeutic applications in treating epilepsy .
- Neuroprotective Effects : Compounds with diazepane structures have been noted for their neuroprotective properties, suggesting that 4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline may also exhibit similar benefits in neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
